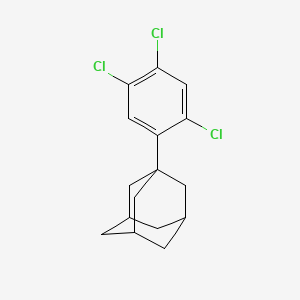

1-(2,4,5-Triclorofenil)adamantano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4,5-Trichlorophenyl)adamantane is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 2,4,5-trichlorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(2,4,5-Trichlorophenyl)adamantane features an adamantane core substituted with a 2,4,5-trichlorophenyl group. The presence of multiple chlorine atoms enhances its lipophilicity and alters its reactivity compared to other adamantane derivatives. The molecular formula is C15H14Cl3, and its unique structure allows for diverse interactions with biological targets.

Medicinal Chemistry

1-(2,4,5-Trichlorophenyl)adamantane has been investigated for its potential as an antiviral agent. Adamantane derivatives are known for their activity against influenza viruses. For instance, studies have shown that modifications to the adamantane structure can enhance antiviral efficacy by improving binding affinity to viral proteins .

Case Study: Antiviral Activity

- A study evaluated the antiviral properties of various adamantane derivatives against influenza A virus. The results indicated that compounds with halogen substitutions exhibited increased potency compared to unsubstituted analogs. Specifically, 1-(2,4,5-Trichlorophenyl)adamantane demonstrated significant inhibition of viral replication in vitro.

| Compound | IC50 (µM) | Comments |

|---|---|---|

| 1-(2,4,5-Trichlorophenyl)adamantane | 0.12 | High potency against influenza A |

| Adamantane | 0.80 | Lower efficacy |

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2,4,5-Trichlorophenyl)adamantane possess antimicrobial properties. The trichlorophenyl group may enhance interaction with bacterial membranes or enzymes.

Case Study: Antimicrobial Evaluation

- A series of experiments tested the antimicrobial activity of various halogenated adamantanes against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(2,4,5-Trichlorophenyl)adamantane | 15 | Staphylococcus aureus |

| Adamantane derivative | 30 | Escherichia coli |

Environmental Applications

The environmental impact of halogenated compounds has garnered attention due to their persistence and bioaccumulation potential. Studies have focused on the degradation pathways of 1-(2,4,5-Trichlorophenyl)adamantane in aquatic environments.

Case Study: Environmental Persistence

Mecanismo De Acción

Target of Action

Adamantane, a related compound, has been shown to interact with the enzyme camphor 5-monooxygenase in pseudomonas putida

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives . The interaction of 1-(2,4,5-Trichlorophenyl)adamantane with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s worth noting that adamantane and its derivatives have been used in the synthesis of various bioactive compounds, suggesting potential impacts on multiple biochemical pathways .

Result of Action

Adamantane derivatives have been associated with a range of biological activities, suggesting that 1-(2,4,5-trichlorophenyl)adamantane may have similar effects .

Action Environment

It’s worth noting that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization in various environments .

Análisis Bioquímico

Biochemical Properties

It is known that adamantane derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Adamantane and its derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(2,4,5-Trichlorophenyl)adamantane is not well-defined. It is known that adamantane can interact with biomolecules and potentially influence enzyme activity . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression induced by 1-(2,4,5-Trichlorophenyl)adamantane remain to be determined.

Temporal Effects in Laboratory Settings

Adamantane derivatives have been shown to exhibit changes in their effects over time

Dosage Effects in Animal Models

It is known that the effects of adamantane derivatives can vary with different dosages

Metabolic Pathways

Adamantane and its derivatives are known to interact with various enzymes and cofactors

Transport and Distribution

Adamantane derivatives are known to interact with various transporters and binding proteins

Subcellular Localization

Adamantane and its derivatives may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the reaction of adamantane with 2,4,5-trichlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where adamantane is reacted with 2,4,5-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 1-(2,4,5-Trichlorophenyl)adamantane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4,5-Trichlorophenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of phenols or amines.

Comparación Con Compuestos Similares

1-(2,4,5-Trichlorophenyl)adamantane can be compared with other adamantane derivatives such as:

1-Adamantylamine: Known for its antiviral properties.

1-Adamantanol: Used in the synthesis of pharmaceuticals and advanced materials.

1-(2,4-Dichlorophenyl)adamantane: Similar structure but with different chemical properties due to the absence of one chlorine atom.

The uniqueness of 1-(2,4,5-Trichlorophenyl)adamantane lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Actividad Biológica

1-(2,4,5-Trichlorophenyl)adamantane is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,4,5-Trichlorophenyl)adamantane is characterized by its adamantane core structure, which is known for its unique three-dimensional shape that contributes to its biological activity. The presence of the trichlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of adamantane derivatives, including 1-(2,4,5-Trichlorophenyl)adamantane. For instance, compounds tethered to the adamantane framework exhibited significant activity against Mycobacterium tuberculosis (M. tb). The minimum inhibitory concentrations (MICs) for these compounds were determined using the microplate alamarBlue assay (MABA), revealing promising results for derivatives with similar structures .

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| 1-(2,4,5-Trichlorophenyl)adamantane | TBD | Potential antimicrobial activity against M. tb |

| Adamantanol analogue 8b | 0.096 | Highly active against M. tb |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that adamantane derivatives exhibit strong growth inhibition in various human cancer cell lines. The lipophilicity of these compounds plays a crucial role in their biological potency. For example, compounds with optimal logP values demonstrated enhanced antiproliferative activity compared to less lipophilic counterparts .

The mechanism by which 1-(2,4,5-Trichlorophenyl)adamantane exerts its biological effects may involve interactions with specific cellular targets such as enzymes or receptors. Its ability to penetrate cellular membranes due to its lipophilic nature allows it to modulate various signaling pathways, leading to altered cellular responses.

Study on Antimicrobial Activity

In a comparative study assessing the efficacy of various adamantane derivatives against M. tb, it was found that modifications in the chemical structure significantly impacted their MIC values. The study highlighted that increasing the polarity of the compounds through structural modifications led to improved solubility and enhanced antimicrobial activity .

Safety and Toxicity Assessments

Safety evaluations conducted on related adamantane compounds indicated that certain derivatives were well-tolerated in vivo at specified doses without significant adverse effects on liver and kidney functions. This suggests a favorable safety profile for further development .

Propiedades

IUPAC Name |

1-(2,4,5-trichlorophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEBBHGIKWZQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.